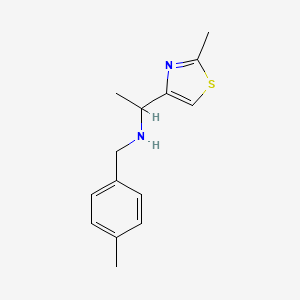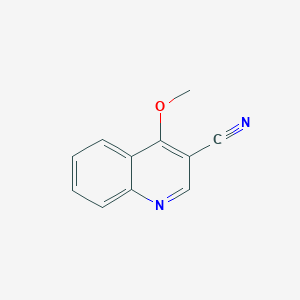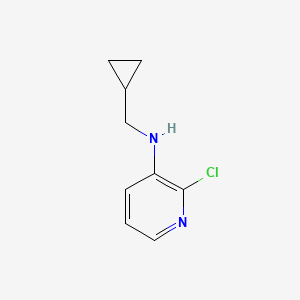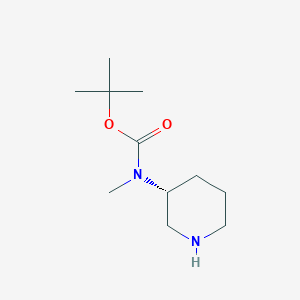
(R)-Tert-butyl méthyl(pipéridin-3-YL)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves nucleophilic substitution reactions . For example, a series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions. For instance, pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms, has been described with a wide range of biological potential .Applications De Recherche Scientifique
Synthèse de molécules bioactives
Les dérivés de pipéridine, y compris le ®-Tert-butyl méthyl(pipéridin-3-YL)carbamate, sont essentiels dans la synthèse de molécules bioactives. Ils servent de blocs de construction dans la création de divers composés pharmaceutiques en raison de leur polyvalence et de leur présence dans de nombreuses structures médicamenteuses. Le cycle pipéridine est un motif courant en chimie médicinale, contribuant aux propriétés pharmacocinétiques des médicaments .
Optimisation chirale dans le développement de médicaments
Le groupement pipéridine est souvent utilisé pour l'optimisation chirale dans le développement de médicaments. Ce processus améliore l'efficacité et le profil de sécurité des produits pharmaceutiques en optimisant la chiralité du composé actif. Les dérivés de pipéridine sont utilisés comme composants de départ à cette fin, jouant un rôle important dans le développement de médicaments énantiomériquement purs .
Traitement des troubles neurologiques
Les composés contenant la structure de la pipéridine ont été étudiés pour leur potentiel dans le traitement des troubles neurologiques. Ils peuvent agir sur divers systèmes de neurotransmetteurs, notamment l'acétylcholine et la dopamine, qui sont essentiels dans des conditions telles que la maladie d'Alzheimer et la maladie de Parkinson .
Agents antimicrobiens
La recherche a montré que les dérivés de pipéridine peuvent présenter des propriétés antimicrobiennes. Ils sont explorés pour leur utilisation potentielle comme agents antibactériens et antifongiques, répondant à la préoccupation croissante de la résistance aux antibiotiques .
Produits chimiques agricoles
Les dérivés de pipéridine sont également utilisés dans la synthèse de produits chimiques agricoles. Ces composés peuvent être conçus pour fonctionner comme des pesticides ou des herbicides, contribuant à la protection des cultures et à l'amélioration des rendements .
Science des matériaux
En science des matériaux, les dérivés de pipéridine sont utilisés dans la synthèse de matériaux organiques aux propriétés spécifiques. Ils peuvent être incorporés dans des polymères ou utilisés comme catalyseurs dans diverses réactions chimiques, influençant les caractéristiques et les applications du matériau .
Mécanisme D'action
The mechanism of action of (R)-Tert-butyl methyl(piperidin-3-YL)carbamate is not fully understood. However, it is believed that (R)-Tert-butyl methyl(piperidin-3-YL)carbamate acts as a proton donor, donating a proton to the reactant molecule and forming a new carbon-nitrogen bond. This new bond is then stabilized by the interaction of the two molecules, creating a stable product. (R)-Tert-butyl methyl(piperidin-3-YL)carbamate also acts as a catalyst, increasing the rate of the reaction and allowing for the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Tert-butyl methyl(piperidin-3-YL)carbamate are not fully understood. However, it is believed that (R)-Tert-butyl methyl(piperidin-3-YL)carbamate may have a variety of effects on the body, including the inhibition of enzymes, the inhibition of oxidation-reduction reactions, and the inhibition of the production of certain hormones. In addition, (R)-Tert-butyl methyl(piperidin-3-YL)carbamate may have an effect on the immune system, as it has been found to inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-Tert-butyl methyl(piperidin-3-YL)carbamate has several advantages for laboratory experiments. (R)-Tert-butyl methyl(piperidin-3-YL)carbamate is a stable compound, and has a low toxicity. It is also relatively easy to synthesize, and can be used in a variety of reactions. Additionally, (R)-Tert-butyl methyl(piperidin-3-YL)carbamate is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
However, (R)-Tert-butyl methyl(piperidin-3-YL)carbamate also has several limitations. (R)-Tert-butyl methyl(piperidin-3-YL)carbamate is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, (R)-Tert-butyl methyl(piperidin-3-YL)carbamate can react with other compounds, making it difficult to isolate the desired product. Finally, (R)-Tert-butyl methyl(piperidin-3-YL)carbamate can react with proteins, making it difficult to use in experiments involving proteins.
Orientations Futures
The use of (R)-Tert-butyl methyl(piperidin-3-YL)carbamate in scientific research is still in its infancy, and there is much potential for further research and development. Some potential future directions include the development of new synthesis methods, the development of new catalysts, and the development of new drug delivery systems. Additionally, further research into the biochemical and physiological effects of (R)-Tert-butyl methyl(piperidin-3-YL)carbamate could lead to new discoveries in the field of medicine. Finally, further research into the mechanism of action of (R)-Tert-butyl methyl(piperidin-3-YL)carbamate could lead to new insights into the processes of enzyme inhibition and oxidation-reduction reactions.
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNDTNDOHQMTI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651733 | |
| Record name | tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309962-67-2 | |
| Record name | tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)
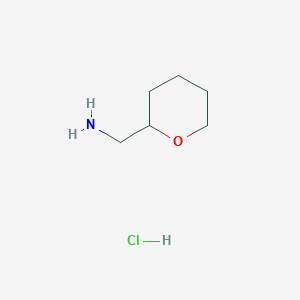
![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)
![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)
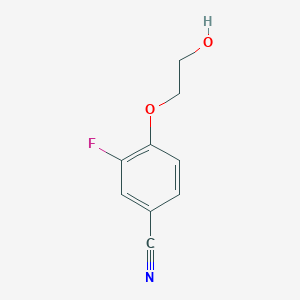

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)
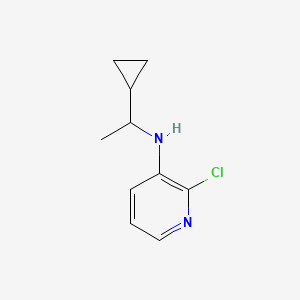

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
